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molecular formula C10H10F3NO3 B1304560 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid CAS No. 213192-56-4

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Cat. No. B1304560
M. Wt: 249.19 g/mol
InChI Key: CMNPXOOSNAGXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576637B1

Procedure details

10.5 g of 4-(trifluoromethoxy)benzaldehyde, 5.72 g of malonic acid, 8.5 g of ammonium acetate and 40 ml of ethanol are boiled under reflux for 8 hours and stirred at room temperature overnight. The cooled reaction mixture is then filtered with suction, washed with ethanol and ether and dried in air. 3-amino-3-(4-trifluoromethoxyphenyl)propionic acid is obtained, melting point 258-260°.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1.[C:14]([OH:20])(=[O:19])[CH2:15]C(O)=O.C([O-])(=O)C.[NH4+:25]>C(O)C>[NH2:25][CH:8]([C:7]1[CH:10]=[CH:11][C:4]([O:3][C:2]([F:13])([F:12])[F:1])=[CH:5][CH:6]=1)[CH2:15][C:14]([OH:20])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Step Two
Name
Quantity
5.72 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
is then filtered with suction
WASH
Type
WASH
Details
washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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